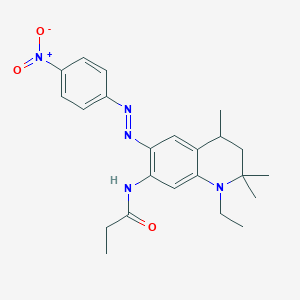
4-(Triphenylsilyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Triphenylsilyl)benzoic acid: is an organic compound with the molecular formula C25H20O2Si and a molecular weight of 380.51 g/mol It is characterized by the presence of a benzoic acid moiety attached to a triphenylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylsilyl)benzoic acid typically involves the reaction of triphenylsilanol with 4-bromobenzoic acid in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Triphenylsilyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The silyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as or can be used.
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents like or are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield benzaldehyde or benzoic anhydride , while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
4-(Triphenylsilyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Triphenylsilyl)benzoic acid involves its interaction with various molecular targets. The triphenylsilyl group can enhance the compound’s stability and facilitate its incorporation into larger molecular structures. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
- Triphenylsilanol
- 4-Bromobenzoic acid
- Triphenylamine-containing benzoic acids
Comparison: 4-(Triphenylsilyl)benzoic acid is unique due to the presence of both the triphenylsilyl and benzoic acid groups. This combination imparts distinct chemical and physical properties, making it more versatile compared to its individual components. For instance, triphenylamine-containing benzoic acids exhibit different electrochemical properties and applications in organic electronics .
Propiedades
Número CAS |
18821-83-5 |
|---|---|
Fórmula molecular |
C25H20O2Si |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
4-triphenylsilylbenzoic acid |
InChI |
InChI=1S/C25H20O2Si/c26-25(27)20-16-18-24(19-17-20)28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H,(H,26,27) |
Clave InChI |
LJQYSJNYSWZJQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


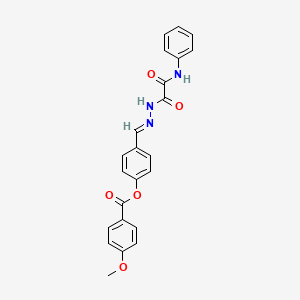


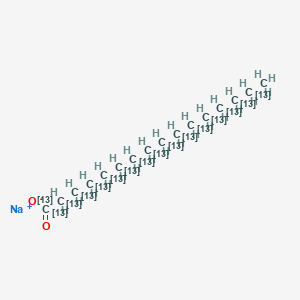
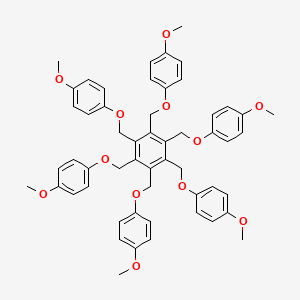
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
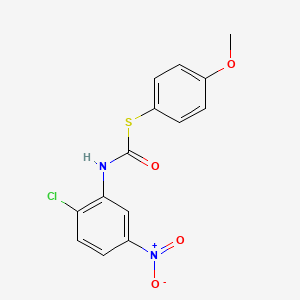


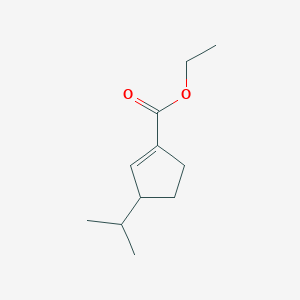


![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11945089.png)
